Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The tert-butyl group and the 4-methylphenyl group attached to the pyrrolidine ring enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced through oxidation reactions using reagents such as Dess-Martin periodinane or Swern oxidation.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via nucleophilic substitution reactions using appropriate aryl halides and nucleophiles.
Protection with Tert-Butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, halogens (Cl2, Br2) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Similar structure with an additional methylamino group, which may alter its biological activity and pharmacokinetic properties.
Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with a hydroxymethyl group instead of a 4-methylphenyl group, affecting its lipophilicity and stability.
Uniqueness
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and 4-methylphenyl groups, which enhance its stability, lipophilicity, and potential biological activity. These structural features make it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)16(19)9-10-17(11-16)14(18)20-15(2,3)4/h5-8,19H,9-11H2,1-4H3 |
InChI Key |
TYHSXAWBWHRXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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